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molecular formula C9H9ClN2O4 B171928 N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide CAS No. 160088-53-9

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Cat. No. B171928
M. Wt: 244.63 g/mol
InChI Key: UDVMKRHMXJOWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288425B2

Procedure details

N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide (8.0 g, Reference Example 32(i) was added to a solution of sodium methoxide (2.0 g, 0.037 mole) in methanol (150 mL) and the mixture was stirred at ambient temperature for 4 hours. The reaction mixture was added to ice water (750 mL), stirred for 15 minutes and the aqueous mixture was filtered. The precipitate was washed with water and dried at 60° C. under vacuum to give 5-chloro-4-methoxy-2-nitrophenylamine (6.52 g) as an orange solid, mp 128-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH:8]C(=O)C)[CH:7]=1.C[O-].[Na+]>CO>[Cl:1][C:2]1[C:3]([O:15][CH3:16])=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([NH2:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)NC(C)=O)[N+](=O)[O-])OC
Name
sodium methoxide
Quantity
2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
750 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the aqueous mixture was filtered
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)N)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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